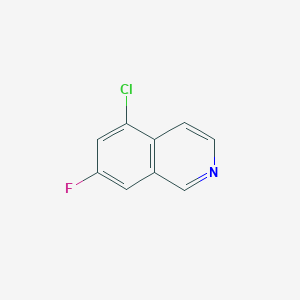

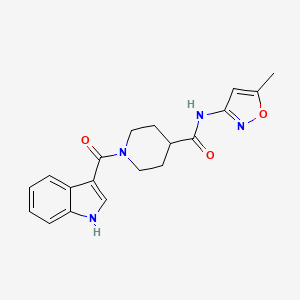

![molecular formula C21H20N2O4S B2611933 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 896310-06-8](/img/structure/B2611933.png)

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

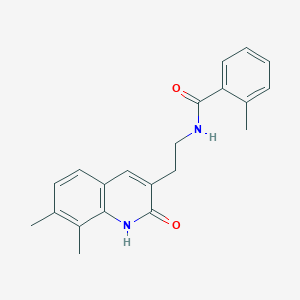

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. In the case of a similar compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods were used . The density functional theory (DFT) method was used to obtain the optimized structure .Scientific Research Applications

PET Imaging Agents

The synthesis of carbon-11 labeled naphthalene-sulfonamides, including derivatives with structures similar to the queried compound, has been explored for positron emission tomography (PET) imaging of human CCR8, a chemokine receptor involved in various physiological and pathological processes. These derivatives were synthesized to serve as potential PET agents, highlighting the compound's utility in diagnostic imaging and research into chemokine receptor distribution and density in vivo (Wang et al., 2008).

Nerve Growth Factor Potentiation

Another application involves the microwave-assisted synthesis of derivatives like B-355252, a compound that enhances nerve growth factor's (NGF) ability to stimulate neurite outgrowths. This research underlines the potential therapeutic applications of such compounds in neurodegenerative diseases and nerve injury treatments by promoting nerve regeneration and repair processes (Williams et al., 2010).

Antimicrobial and Antifungal Activities

Naphthalene-sulfonamide derivatives have been synthesized and evaluated for their potential antibacterial and antifungal activities. Certain derivatives demonstrated significant activity against bacterial and fungal strains at low concentrations, suggesting their application in developing new antimicrobial agents for treating infections (Voskienė et al., 2012).

Antiproliferative and Sigma Receptor Binding

Derivatives of naphthalene-sulfonamide have also been explored for their binding affinity and selectivity at sigma receptors, with some compounds showing potent antiproliferative activity in rat glioma cells. These findings indicate potential therapeutic applications in cancer research, particularly in understanding and targeting sigma receptor-mediated pathways in tumor growth and proliferation (Berardi et al., 2005).

Fluorescence Sensing and Intracellular Imaging

Naphthalene-based sulfonamide chemosensors have been developed for the selective detection of Al3+ ions, showcasing the compound's utility in fluorescence sensing and intracellular imaging. Such sensors can be applied in biological research to study metal ion dynamics within cells, contributing to our understanding of metal ions' roles in biological systems and diseases (Mondal et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, while ChE is responsible for the breakdown of acetylcholine, another important neurotransmitter .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It acts as a competitive and reversible inhibitor of MAO, meaning it competes with the enzyme’s natural substrates for the active site and can be displaced from the site . This inhibition results in an increase in the levels of neurotransmitters, which can have various effects depending on the specific neurotransmitter involved .

Biochemical Pathways

By inhibiting MAO and ChE, this compound affects the biochemical pathways involving the neurotransmitters these enzymes break down . Increased levels of these neurotransmitters can lead to enhanced signaling in the nervous system. This can have downstream effects such as improved mood or increased alertness, depending on the specific neurotransmitter involved .

Pharmacokinetics

For instance, its absorption would determine how much of the compound enters the bloodstream, while its metabolism and excretion would influence how long it remains in the body .

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to its inhibition of MAO and ChE. By inhibiting these enzymes, the compound would increase the levels of certain neurotransmitters in the nervous system . This could result in various effects, such as improved mood or increased alertness, depending on the specific neurotransmitter involved .

Properties

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-27-19-8-4-7-18(13-19)23-14-17(12-21(23)24)22-28(25,26)20-10-9-15-5-2-3-6-16(15)11-20/h2-11,13,17,22H,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHARFHICPUVWOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)

![4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2611866.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)

![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611873.png)